![molecular formula C11H12FNO B1403352 2-Fluoro-4-isobutoxy-benzonitrile CAS No. 1394068-69-9](/img/structure/B1403352.png)
2-Fluoro-4-isobutoxy-benzonitrile
Overview
Description
2-Fluoro-4-isobutoxy-benzonitrile, or FIBN, is a versatile and powerful reagent used in a variety of organic synthesis reactions. It is a nitrile containing a fluorine atom and a butoxy group, and has been studied extensively over the past decade due to its unique properties and potential applications.
Scientific Research Applications
1. Advanced Synthesis Techniques
The compound has been utilized in advanced synthesis techniques. For example, in the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions, demonstrating its relevance in complex organic synthesis (Dunn et al., 2018).
2. Pharmaceutical Intermediate Synthesis
2-Fluoro-4-isobutoxy-benzonitrile has been involved in the synthesis of important pharmaceutical intermediates, such as in the creation of androgen receptor antagonists like MDV3100 (Li Zhi-yu, 2012).
3. Liquid-Crystal Transition Temperature Research
Research into liquid-crystal transition temperatures of various fluoro-substituted benzonitriles, including structures similar to 2-Fluoro-4-isobutoxy-benzonitrile, has been conducted to understand their properties in different states (Kelly & Schad, 1985).
4. Exploration in Organometallic Chemistry
Its use in organometallic chemistry, such as in the study of radiation-induced homolytic aromatic substitution and its interactions with metal ions, has been noted (Eberhardt, 1977).
5. Studies in Fluorescence and Photophysics
The compound has found application in studies related to fluorescence and photophysics, particularly in understanding internal conversion processes in related fluoro-substituted benzonitriles (Druzhinin et al., 2001).
6. Quantum Chemical Analysis
Quantum chemical analysis of isotropic ESR spectra from radical-anions of fluorinated benzonitrile derivatives has been performed, contributing to the understanding of their electronic properties (Starichenko et al., 1985).
properties
IUPAC Name |
2-fluoro-4-(2-methylpropoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-8(2)7-14-10-4-3-9(6-13)11(12)5-10/h3-5,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDJIFXYRQLGJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.